

An In-Depth Technical Guide to Dimephosphon: Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: *Dimephosphon*

Cat. No.: *B1349324*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered scientific interest for its notable anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of **Dimephosphon**. It details experimental protocols for its synthesis, analysis, and in vitro and in vivo evaluation, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Dimephosphon is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]. Its structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of **Dimephosphon**

Identifier	Value
IUPAC Name	dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate[1]
Synonyms	Dimephosphone, Dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate[2]
CAS Number	14394-26-4[1][2]
Molecular Formula	C8H17O4P[1][2]
SMILES String	COP(=O)(OC)C(C)(C)CC(C)=O[1]
InChI Key	MOMJYWJXUNIBGJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The experimental data on the physicochemical properties of **Dimephosphon** are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for **Dimephosphon** and related compounds for reference.

Table 2: Physicochemical Properties of **Dimephosphon** and Related Compounds

Property	Dimephosphon (Experimental/Computed)	Dimethyl Methylphosphonate (Experimental)	Dimethyl Phosphite (Experimental)
Molecular Weight	208.19 g/mol (Computed)[2]	124.08 g/mol [3]	110.05 g/mol [4]
Melting Point	Not available	-50 °C[3]	Not available
Boiling Point	Not available	181 °C[3]	72-73 °C @ 25 Torr[4]
Water Solubility	Not available	Slowly hydrolyzes[3]	Soluble
logP	-0.3 (Computed)	-0.61	Not available
pKa	Not available	2.37 in water at 20 °C[5][6]	Not available

Pharmacological Properties

Dimephosphon exhibits significant anti-inflammatory and antioxidant activities. Its mechanism of action is believed to involve the modulation of immune responses and the reduction of oxidative stress.

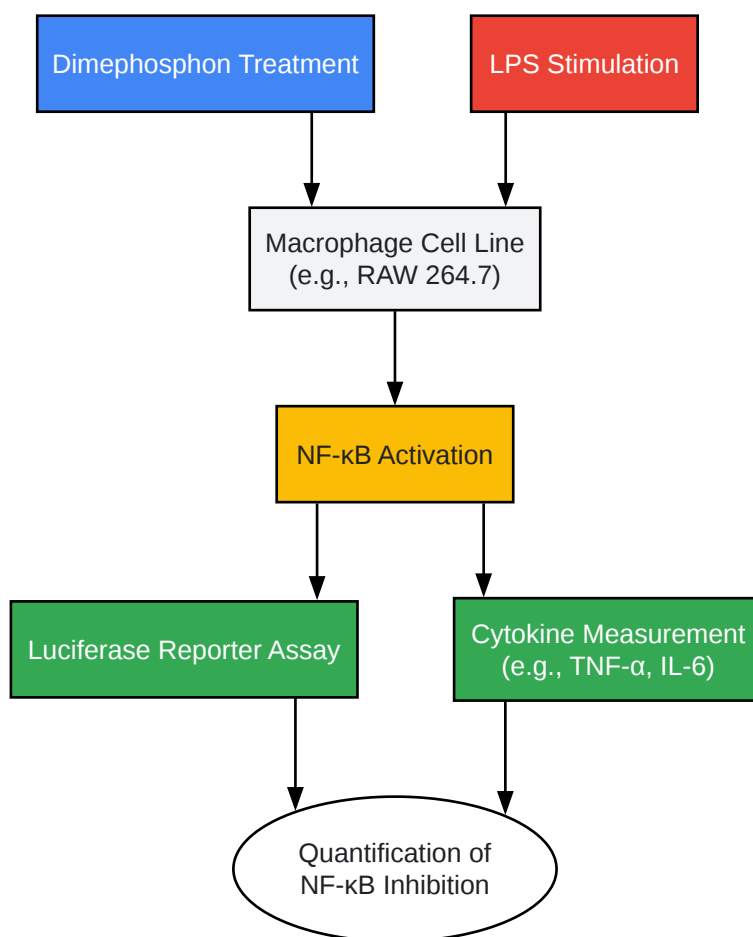
Mechanism of Action

The primary pharmacological effects of **Dimephosphon** are attributed to its anti-inflammatory and antioxidant properties. The proposed mechanisms include:

- **Antioxidant Activity:** **Dimephosphon** has been shown to increase the levels of total mercapto groups and glutathione in the blood, shifting the balance towards the oxidized form. This action contributes to a reduction in lipid peroxidation products[7].
- **Anti-inflammatory Activity:** The anti-inflammatory effects of **Dimephosphon** are linked to its ability to reduce exudation in inflammatory models. It has demonstrated antihistamine and antiserotonin activities but does not appear to influence the effects of bradykinin and prostaglandin E2[2].
- **Immunomodulatory Effects:** As an organophosphorus compound, **Dimephosphon** is suggested to modulate immune cell activity and inhibit the release of pro-inflammatory mediators[1].

Signaling Pathway Interactions

While specific signaling pathways for **Dimephosphon** have not been fully elucidated, organophosphorus compounds, in general, are known to interact with key inflammatory signaling cascades. The potential involvement of NF- κ B and MAPK pathways is an area of active investigation. The diagram below illustrates a hypothetical workflow for investigating the effect of **Dimephosphon** on the NF- κ B signaling pathway.



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Figure 1: Workflow for NF-κB Signaling Assay.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of **Dimephosphon**.

Synthesis of Dimephosphon

A general protocol for the synthesis of **Dimephosphon** is as follows:

- **Reaction Setup:** In a reaction vessel, combine dimethyl phosphite and mesityl oxide.
- **Catalysis:** Slowly add a 30% solution of sodium methylate in methanol to the mixture at room temperature with cooling.

- Reaction: Stir the mixture overnight.
- Solvent Removal: Distill off the methanol.
- Purification: The resulting residue is purified by vacuum distillation.

Analytical Methods

A general HPLC method for the analysis of organophosphorus compounds can be adapted for **Dimephosphon** quantification.

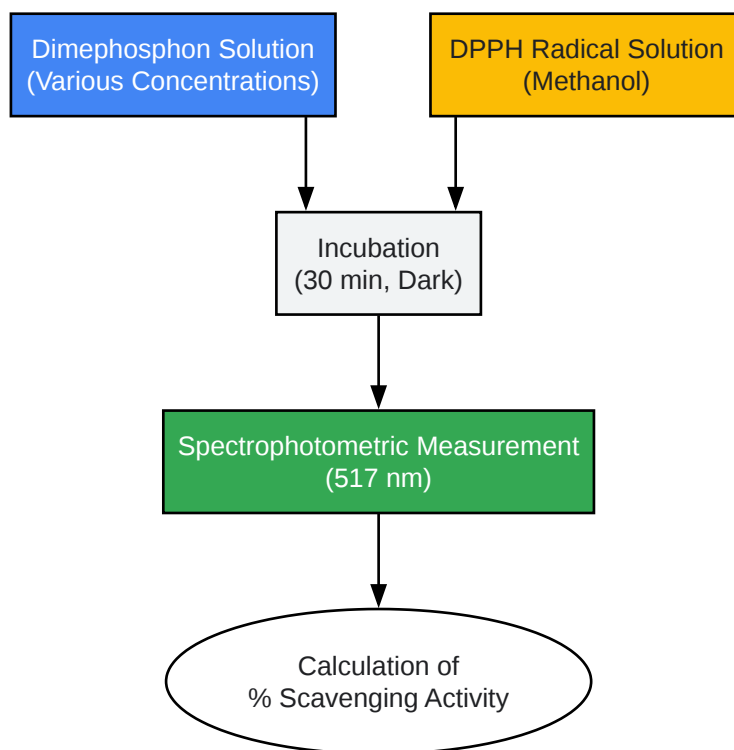
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.
- Detection: UV detection at an appropriate wavelength or Charged Aerosol Detection (CAD) [6].
- Standard Preparation: Prepare a stock solution of **Dimephosphon** of known concentration in a suitable solvent (e.g., acetonitrile).
- Sample Preparation: Dilute samples to fall within the calibration curve range.
- NMR Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR are essential for structural confirmation. The ^{13}C NMR spectrum can be simplified using both ^1H and ^{31}P decoupling[8].
- Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of **Dimephosphon**.

In Vitro Assays

This assay measures the ability of **Dimephosphon** to scavenge the stable free radical DPPH.

- Reagent Preparation: Prepare a stock solution of DPPH in methanol.
- Reaction: Mix various concentrations of **Dimephosphon** with the DPPH solution.
- Incubation: Incubate the mixture in the dark for 30 minutes.

- Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control[9][10].



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Figure 2: DPPH Radical Scavenging Assay Workflow.

This assay assesses the ability of **Dimephosphon** to inhibit protein denaturation, a hallmark of inflammation.

- Reaction Mixture: Prepare a mixture containing egg albumin, phosphate-buffered saline (pH 7.4), and various concentrations of **Dimephosphon**.
- Incubation: Incubate the mixture at 37°C for 30 minutes, followed by heating at 70°C for 15 minutes.
- Measurement: After cooling, measure the absorbance at 280 nm. The percentage inhibition of protein denaturation is calculated[11].

The MTT assay determines the effect of **Dimephosphon** on cell viability.

- Cell Seeding: Seed cells in a 96-well plate.
- Treatment: Treat the cells with various concentrations of **Dimephosphon**.
- MTT Addition: Add MTT solution to each well and incubate.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 500-600 nm. Cell viability is proportional to the absorbance[12].

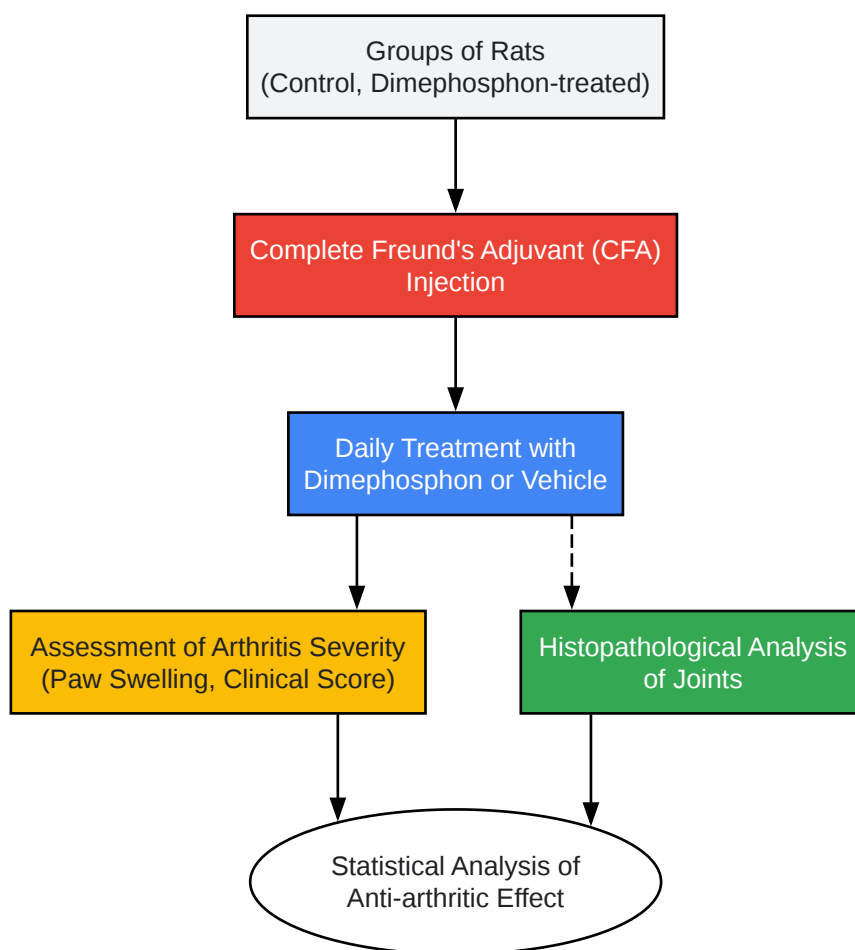
In Vivo Assays

This is a classic model of acute inflammation.

- Animal Dosing: Administer **Dimephosphon** or a control vehicle to rats.
- Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.
- Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated[13][14].

This model mimics chronic inflammation seen in rheumatoid arthritis.

- Induction of Arthritis: Inject Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of rats[1][2][15].
- Treatment: Administer **Dimephosphon** or a control vehicle daily.
- Assessment: Monitor the development of arthritis by measuring paw swelling and scoring for clinical signs of arthritis. Histopathological examination of the joints can also be performed[16].



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Figure 3: Freund's Adjuvant-Induced Arthritis Model Workflow.

Conclusion

Dimephosphon presents a promising profile as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. The detailed methodologies provided herein are intended to facilitate and standardize future investigations into this interesting organophosphorus compound.

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